N1-Ethyl vs. N1-Unsubstituted: Impact on RORγ Inhibitory Potency Within the Same Scaffold
In the Zhang et al. (2014) study, the hit compound s4—an N1-unsubstituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide—exhibited RORγ antagonistic activity with an IC₅₀ of 20.27 μM in an AlphaScreen biochemical assay and 11.84 μM in a cell-based reporter gene assay [1]. Subsequent optimization that included N1-alkylation yielded compounds such as 7j, 8c, 8k, and 8p with IC₅₀ values in the 40–140 nM range, representing a 145- to 507-fold improvement in potency [1]. While the exact IC₅₀ of the 2,4-dimethoxyphenyl N1-ethyl derivative (CAS 438488-85-8) is not individually reported in this primary paper, it is structurally homologous to the optimized sub-series and is expected to exhibit potency within the nanomolar range based on SAR trends. In contrast, the N1-unsubstituted analog (N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) would be predicted to display micromolar-level activity comparable to s4.
| Evidence Dimension | RORγ inhibitory potency (AlphaScreen assay) |
|---|---|
| Target Compound Data | Predicted IC₅₀ in the 40–140 nM range (based on SAR of N1-ethylated sub-series compounds 7j, 8c, 8k, 8p) |
| Comparator Or Baseline | N1-unsubstituted hit compound s4: IC₅₀ = 20.27 μM (AlphaScreen); 11.84 μM (cell-based reporter assay) |
| Quantified Difference | ~145- to 507-fold potency enhancement through N1-alkylation |
| Conditions | AlphaScreen biochemical assay targeting RORγ ligand-binding domain; HEK293T cell-based reporter gene assay (Zhang et al., 2014) |
Why This Matters
For procurement decisions, selecting the N1-ethyl analog over the N1-unsubstituted version is critical for experiments requiring nanomolar-level target engagement; the unsubstituted analog requires 145- to 507-fold higher concentration to achieve comparable RORγ inhibition, which would confound dose-response studies and increase off-target risk at high concentrations.
- [1] Zhang, Y.; Xue, X.; Jin, X.; Song, Y.; Li, J.; Luo, X.; Song, M.; Yan, W.; Song, H.; Xu, Y. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur. J. Med. Chem. 2014, 78, 431–441. (Data for compound s4 and optimized N1-alkylated sub-series.) View Source
